molecular formula C14H19Cl2NO2 B5348008 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride

Cat. No. B5348008
M. Wt: 304.2 g/mol
InChI Key: VQRCLWBJMXWRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying various biological processes.

Mechanism of Action

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride binds to the active site of PRMT5, preventing the enzyme from catalyzing the methylation of its substrate proteins. This leads to a decrease in the level of protein arginine methylation, which can affect the activity of various proteins and genes. This compound has been shown to selectively inhibit PRMT5, with little effect on other PRMT family members.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the regulation of protein function, and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride has several advantages for use in lab experiments, including its high selectivity for PRMT5, its ability to modulate gene expression and protein function, and its potential use as a tool for studying various biological processes. However, there are also limitations to the use of this compound, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

For the study of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride include the development of more potent and selective inhibitors of PRMT5 and the evaluation of its efficacy and safety in vivo.

Synthesis Methods

The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with allyl bromide to form 4-allyloxy-3-chlorobenzaldehyde. This compound is then reacted with 5-methoxy-2-nitrobenzyl bromide to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-nitropropen-1-amine. Finally, this compound is reduced to form this compound hydrochloride.

Scientific Research Applications

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride has been studied for its potential use as a tool for studying various biological processes, including the regulation of protein function and the modulation of gene expression. This compound has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in the regulation of gene expression and protein function. By inhibiting PRMT5, this compound can modulate the activity of various proteins and genes, leading to changes in cellular function.

properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2.ClH/c1-4-6-16-10-11-8-12(15)14(18-7-5-2)13(9-11)17-3;/h4-5,8-9,16H,1-2,6-7,10H2,3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRCLWBJMXWRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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